molecular formula C11H13Cl2NO4 B6242156 ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate CAS No. 2568039-34-7

ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate

Cat. No. B6242156
CAS RN: 2568039-34-7
M. Wt: 294.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate, also known as EDCFAP, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a highly versatile compound that can be used in a variety of laboratory experiments, such as those involving biochemical and physiological processes. In

Mechanism of Action

The exact mechanism of action of ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate is still not fully understood. However, it is believed that ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate interacts with various biochemical and physiological processes by binding to certain receptors and enzymes. This binding allows ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate to modulate the activity of these receptors and enzymes, which can lead to a variety of effects on the body.
Biochemical and Physiological Effects
The effects of ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate on the body are not yet fully understood. However, studies have shown that ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate can modulate the activity of certain hormones and enzymes, as well as have an effect on the metabolism of certain drugs. ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate has also been shown to have an effect on the immune system and the cardiovascular system.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate in laboratory experiments is its versatility and ability to interact with a variety of biochemical and physiological processes. ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate is also relatively easy to synthesize, making it an ideal compound for laboratory experiments. However, ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate can be toxic in high doses, so it is important to use caution when handling the compound.

Future Directions

There are many potential future directions for ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate. One potential direction is to further explore its effects on the immune system and cardiovascular system. Additionally, ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate could be used to study the effects of certain drugs on the body, as well as the effects of environmental toxins on the environment. Another potential direction is to explore the potential therapeutic applications of ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate, such as the treatment of certain diseases or conditions. Finally, ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate could be used to develop new drugs or treatments for various conditions.

Synthesis Methods

The synthesis of ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate is relatively straightforward. It involves the reaction of ethyl acetoacetate with 2,5-dichlorofuran-3-yl bromide in the presence of a base such as sodium hydroxide. This reaction produces ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate, as well as a byproduct of sodium bromide.

Scientific Research Applications

Ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate is a useful compound for scientific research due to its versatility and ability to interact with a variety of biochemical and physiological processes. It has been studied for its potential applications in biochemistry, pharmacology, and toxicology. ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate has been used to study the effects of drugs on the human body, as well as the effects of environmental toxins on the environment. It has also been used to study the effects of certain hormones and other compounds on the human body, such as the effects of estrogen on the reproductive system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate involves the reaction of 2,5-dichlorofuran-3-carboxylic acid with ethyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate, followed by acetylation of the resulting product.", "Starting Materials": [ "2,5-dichlorofuran-3-carboxylic acid", "ethyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate", "acetic anhydride", "pyridine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Ethyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate is prepared by reacting 2,5-dichlorofuran-3-carboxylic acid with ethyl glycinate hydrochloride in the presence of triethylamine and dichloromethane.", "Step 2: The resulting product from step 1 is then acetylated by adding acetic anhydride and pyridine to the reaction mixture in dichloromethane. The reaction is allowed to proceed at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with dichloromethane. The organic layer is washed with sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product.", "Step 4: The crude product is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to yield the final product, ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate." ] }

CAS RN

2568039-34-7

Product Name

ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate

Molecular Formula

C11H13Cl2NO4

Molecular Weight

294.1

Purity

95

Origin of Product

United States

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